N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H23ClN4O6 and its molecular weight is 546.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Quinazoline derivatives have been synthesized and evaluated for their potential biological activities, including antimicrobial and antitumor effects. The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts illustrates the chemical versatility and potential for creating compounds with specific biological activities (Chau, Saegusa, & Iwakura, 1982). Similarly, the development of clubbed quinazolinone and 4-thiazolidinone compounds has demonstrated antimicrobial potential, providing a basis for further pharmaceutical research (Desai, Dodiya, & Shihora, 2011).
Antitumor and Antibacterial Properties
Quinazoline antifolate compounds have been explored for their antitumor activities, with modifications at the C2 position affecting their efficacy and solubility, highlighting the importance of structural diversity in drug development (Marsham et al., 1989). In another study, novel quinazolinone analogs substituted with benzothiophene demonstrated both antitubercular and antibacterial activities, suggesting their potential as dual-purpose therapeutic agents (Rao & Subramaniam, 2015).
Herbicidal Activity and Bioisosteric Applications
The exploration of N-methyl as a bioisostere for the oxygen link in aryloxyphenoxypropionate herbicides demonstrated the potential of quinazoline derivatives in non-pharmaceutical applications, such as agriculture, by showing high herbicidal activity of certain esters (Bird et al., 1997).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN4O6/c1-2-10-32-27(36)21-8-7-18(26(35)30-14-17-6-9-23-24(11-17)39-16-38-23)12-22(21)33(28(32)37)15-25(34)31-20-5-3-4-19(29)13-20/h2-6,9,11,13,18,21-22H,1,7-8,10,12,14-16H2,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCUIJULGPHUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2CCC(CC2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.